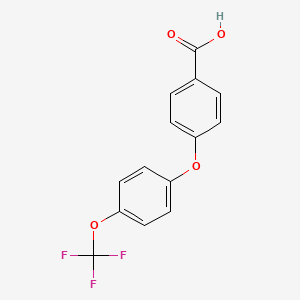

4-(4-(Trifluoromethoxy)phenoxy)benzoic acid

Description

Properties

IUPAC Name |

4-[4-(trifluoromethoxy)phenoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O4/c15-14(16,17)21-12-7-5-11(6-8-12)20-10-3-1-9(2-4-10)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCRADXIXLIBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00719125 | |

| Record name | 4-[4-(Trifluoromethoxy)phenoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617245-31-5 | |

| Record name | 4-[4-(Trifluoromethoxy)phenoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00719125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Fluorinated Phenoxybenzoic Acids

An In-depth Technical Guide to the Synthesis of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethoxy (-OCF₃) group, in particular, offers a compelling combination of properties. It is a powerful lipophilic substituent that can enhance membrane permeability and binding affinity, while also being exceptionally stable to metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[1] The 4-(4-(trifluoromethoxy)phenoxy)benzoic acid molecule marries this advantageous group with a diaryl ether benzoic acid backbone, a privileged structure in medicinal chemistry and polymer science.[2][3]

This guide provides a comprehensive overview of the synthesis of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify experimental choices, and provide a robust, reproducible protocol grounded in established literature.

Retrosynthetic Analysis and Strategic Approach

The central challenge in synthesizing 4-(4-(trifluoromethoxy)phenoxy)benzoic acid lies in the formation of the diaryl ether bond. The most reliable and widely adopted method for this transformation is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[4][5]

Our retrosynthetic analysis, therefore, disconnects the molecule at the ether linkage, yielding two commercially available or readily accessible starting materials: 4-(trifluoromethoxy)phenol and a para-substituted benzoic acid derivative, typically 4-halobenzoic acid (e.g., 4-chlorobenzoic or 4-bromobenzoic acid).

Caption: Retrosynthetic analysis of the target molecule.

This approach is advantageous due to the commercial availability of the starting materials and the robustness of the Ullmann coupling reaction for this class of compounds.

The Ullmann Condensation: Mechanism and Key Parameters

The Ullmann condensation for diaryl ether synthesis involves the coupling of a phenol with an aryl halide, promoted by a copper catalyst.[5] While historically requiring harsh conditions with stoichiometric copper powder, modern modifications have introduced ligand-accelerated, truly catalytic systems that operate under milder conditions.[6][7]

Mechanistic Insights

The precise mechanism of the Ullmann reaction is complex and can vary with the specific substrates, ligands, and copper source. However, a generally accepted catalytic cycle involves a Cu(I) active species.[7]

-

Formation of Copper Phenoxide: The reaction is initiated by the deprotonation of the phenol by a base, followed by coordination to the Cu(I) catalyst.

-

Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide complex, forming a transient Cu(III) intermediate.[7]

-

Reductive Elimination: This high-valent copper species then reductively eliminates the diaryl ether product, regenerating a Cu(I) species that can re-enter the catalytic cycle.

Alternative pathways, such as those involving single-electron transfer (SET) or sigma bond metathesis, have also been proposed.[7]

Caption: Simplified catalytic cycle for the Ullmann ether synthesis.

Critical Reaction Parameters

The success of the synthesis hinges on the careful control of several key parameters:

| Parameter | Role & Justification | Typical Choices |

| Aryl Halide | Electrophilic partner. Reactivity: I > Br > Cl. The trifluoromethoxy group on the phenol is electron-withdrawing, slightly deactivating the nucleophile, so a more reactive aryl halide (I or Br) is often preferred. | 4-Iodobenzoic acid, 4-Bromobenzoic acid |

| Copper Source | Catalyst. Cu(I) salts are the active precursors. CuI is common. Using activated copper or soluble complexes with ligands improves reactivity and allows for lower temperatures.[5][8] | CuI, Cu₂O, Copper powder |

| Base | Deprotonates the phenol to form the active nucleophile (phenoxide). The base strength must be sufficient to deprotonate the phenol but not so strong as to cause side reactions. | K₂CO₃, Cs₂CO₃, KOH |

| Ligand | (Optional but recommended). Accelerates the reaction by stabilizing the copper intermediates and increasing solubility. Allows for lower catalyst loading and milder conditions.[6] | 1,10-Phenanthroline, N,N-Dimethylglycine[9], Diols |

| Solvent | Must be polar and high-boiling to facilitate the reaction, which often requires elevated temperatures.[5] | DMF, N-Methyl-2-pyrrolidone (NMP), Pyridine, DMSO |

| Temperature | Traditionally high (150-210 °C).[5] Ligand-assisted protocols can often run at lower temperatures (90-130 °C).[9] | 100 - 180 °C |

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid using a ligand-assisted Ullmann condensation.

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Aryl halides and polar aprotic solvents can be hazardous.

Materials and Reagents

| Reagent | M.W. | Amount | Moles | Equiv. |

| 4-Bromobenzoic acid | 201.02 | 10.05 g | 50.0 mmol | 1.0 |

| 4-(Trifluoromethoxy)phenol | 178.11 | 9.80 g | 55.0 mmol | 1.1 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 13.82 g | 100.0 mmol | 2.0 |

| Copper(I) Iodide (CuI) | 190.45 | 0.95 g | 5.0 mmol | 0.1 |

| 1,10-Phenanthroline | 180.21 | 0.90 g | 5.0 mmol | 0.1 |

| N,N-Dimethylformamide (DMF) | - | 200 mL | - | - |

Step-by-Step Procedure

Reaction Setup:

-

To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromobenzoic acid (10.05 g), 4-(trifluoromethoxy)phenol (9.80 g), potassium carbonate (13.82 g), copper(I) iodide (0.95 g), and 1,10-phenanthroline (0.90 g).

-

Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation of the Cu(I) catalyst.

-

Add N,N-Dimethylformamide (200 mL) via syringe.

Reaction Execution: 4. Begin vigorous stirring and heat the reaction mixture to 140-150 °C using an oil bath. 5. Maintain the reaction at this temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Work-up and Purification: 6. After the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature. 7. Pour the dark reaction mixture into a 1 L beaker containing 600 mL of 2 M hydrochloric acid (HCl). This step neutralizes the base and protonates the carboxylate product, causing it to precipitate. 8. Stir the acidic mixture for 30 minutes. A solid precipitate should form. 9. Collect the crude product by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 100 mL) to remove inorganic salts and residual DMF. 10. Dry the crude solid in a vacuum oven at 60-70 °C.

Recrystallization: 11. Transfer the dried crude product to a 1 L Erlenmeyer flask. 12. Add approximately 400-500 mL of a suitable solvent system, such as acetic acid/water or ethanol/water. 13. Heat the mixture with stirring on a hot plate until the solid completely dissolves. 14. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. 15. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven to a constant weight.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann Reaction | Thermo Fisher Scientific - AU [thermofisher.com]

- 9. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]

An In-depth Technical Guide to 4-(4-(trifluoromethoxy)phenoxy)benzoic acid: Navigating Data Scarcity and Exploring Related Compounds

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

In the pursuit of scientific advancement, we often encounter compounds with immense theoretical potential yet limited documented chemical data. Our investigation into 4-(4-(trifluoromethoxy)phenoxy)benzoic acid has revealed it to be one such molecule. Despite extensive searches across chemical databases and scientific literature, detailed experimental data regarding its synthesis, physical and chemical properties, and specific applications remains elusive. This scarcity of information suggests that this particular compound is not widely commercialized or extensively studied.

As senior application scientists, our commitment is to scientific integrity and accuracy. Therefore, we cannot, in good faith, fabricate a technical guide on a compound for which reliable, verifiable data is not publicly available. Instead, this guide will serve a dual purpose: first, to transparently address the current data gap for 4-(4-(trifluoromethoxy)phenoxy)benzoic acid, and second, to provide a comprehensive technical overview of a closely related and well-documented analogue, 4-(4-(trifluoromethyl)phenoxy)benzoic acid . By examining this analogue, we can infer potential properties and applications, providing a valuable starting point for researchers interested in this class of compounds.

Part 1: Deconstructing the Target Molecule and Its Analogue

The key structural difference between our target molecule and the available analogue lies in the nature of the fluorine-containing substituent on the distal phenyl ring.

-

4-(4-(trifluoromethoxy)phenoxy)benzoic acid : Contains a trifluoromethoxy group (-OCF3).

-

4-(4-(trifluoromethyl)phenoxy)benzoic acid : Contains a trifluoromethyl group (-CF3).

While both groups are electron-withdrawing and enhance lipophilicity, the trifluoromethoxy group has distinct electronic and conformational properties that can significantly influence a molecule's biological activity and material characteristics. The oxygen atom in the -OCF3 group can act as a hydrogen bond acceptor and introduces a different conformational bias compared to the -CF3 group.

Chemical Structure Diagram

Caption: Comparison of the chemical structures.

Part 2: A Comprehensive Technical Guide to 4-(4-(trifluoromethyl)phenoxy)benzoic acid

This section will now focus on the known properties and protocols for 4-(4-(trifluoromethyl)phenoxy)benzoic acid , providing a robust framework for understanding this class of compounds.

Core Chemical Properties

Below is a summary of the key chemical identifiers and properties for 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

| Property | Value | Source |

| CAS Number | 78161-82-7 | [1] |

| Molecular Formula | C14H9F3O3 | [1] |

| Molecular Weight | 282.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | ≥ 90% (HPLC) | [1] |

| Storage | 0-8 °C | [1] |

Synthesis and Reaction Mechanisms

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for the analogue.

Experimental Protocol: A Generalized Approach

-

Diaryl Ether Formation (Ullmann Condensation):

-

To a solution of 4-(trifluoromethyl)phenol in a high-boiling polar aprotic solvent such as DMF or DMSO, add a base (e.g., potassium carbonate or sodium hydride) to form the phenoxide.

-

Add 4-halobenzoic acid or its ester (e.g., methyl 4-fluorobenzoate) and a copper catalyst (e.g., CuI or Cu2O).

-

Heat the reaction mixture, typically at temperatures ranging from 120-180 °C, and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the resulting diaryl ether intermediate by column chromatography or recrystallization.

-

-

Hydrolysis of Ester or Nitrile to Carboxylic Acid:

-

If an ester was used in the previous step, hydrolyze it to the carboxylic acid using a base (e.g., NaOH or KOH) in an aqueous alcohol solution, followed by acidification.

-

If a nitrile (e.g., 4-cyanophenol) was used, hydrolysis can be achieved under acidic or basic conditions with heating.

-

Isolate the final product, 4-(4-(trifluoromethyl)phenoxy)benzoic acid, by filtration and purify by recrystallization.

-

Applications and Fields of Interest

The unique chemical structure of 4-(4-(trifluoromethyl)phenoxy)benzoic acid, characterized by the electron-withdrawing trifluoromethyl group and the diaryl ether linkage, makes it a valuable building block in several areas of research and development.

-

Pharmaceutical Development: This compound serves as an important intermediate in the synthesis of various pharmaceuticals.[1] It is particularly useful in the development of anti-inflammatory and analgesic medications, where the trifluoromethyl group can enhance metabolic stability and receptor binding affinity.[1]

-

Agrochemicals: It is utilized in the formulation of herbicides and pesticides.[2] The lipophilicity imparted by the trifluoromethyl group can improve the penetration of the active ingredient through plant cuticles, enhancing its efficacy.[1]

-

Polymer Chemistry and Material Science: The compound is employed in the production of specialty polymers. Its incorporation can enhance properties such as thermal stability and chemical resistance in materials used for coatings and plastics.

-

Analytical Chemistry: It can act as a standard reference material in chromatographic techniques, aiding researchers in the accurate quantification of similar compounds in complex mixtures.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-(4-(trifluoromethyl)phenoxy)benzoic acid.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.

Conclusion and Future Directions

While a comprehensive technical guide for 4-(4-(trifluoromethoxy)phenoxy)benzoic acid is currently not feasible due to a lack of available data, the detailed analysis of its close analogue, 4-(4-(trifluoromethyl)phenoxy)benzoic acid , provides valuable insights. The synthetic pathways, known applications, and chemical properties of the analogue serve as a strong foundation for any researcher venturing into the synthesis and characterization of the target compound.

Future research efforts should focus on the synthesis of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid and the subsequent characterization of its physical, chemical, and biological properties. Such studies would be instrumental in determining if the subtle yet significant structural change from a trifluoromethyl to a trifluoromethoxy group yields a compound with superior performance in pharmaceutical, agrochemical, or material science applications.

References

-

J&K Scientific LLC. 4-(4-Fluorophenoxy)Benzoic Acid | 129623-61-6. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid

Preamble: Navigating the Landscape of a Novel Moiety

In the fields of medicinal chemistry and materials science, the introduction of fluorinated functional groups has been a transformative strategy for modulating the physicochemical and biological properties of organic molecules. The trifluoromethoxy (-OCF3) group, in particular, is of significant interest. It acts as a potent electron-withdrawing group and a "super-lipophilic" analogue of a methoxy group, enhancing metabolic stability and membrane permeability. This guide focuses on 4-(4-(trifluoromethoxy)phenoxy)benzoic acid , a diaryl ether carboxylic acid that incorporates this unique functional group.

It is important to note that while this molecule holds considerable potential as a building block in drug discovery and polymer science, comprehensive experimental data on its physical properties are not extensively documented in publicly accessible literature. Therefore, this guide adopts a predictive and comparative approach, grounding its analysis in the established properties of structurally similar analogues. By synthesizing data from related compounds, we can construct a robust, scientifically-reasoned profile of the target molecule, providing researchers with the critical insights needed for its application.

Molecular Identity and Structural Considerations

The foundational step in characterizing any chemical entity is to understand its structure and fundamental identifiers.

Table 1: Core Molecular Identifiers

| Property | Value / Identifier | Source / Method |

|---|---|---|

| IUPAC Name | 4-(4-(trifluoromethoxy)phenoxy)benzoic acid | IUPAC Nomenclature |

| Molecular Formula | C14H9F3O4 | Elemental Composition |

| Molecular Weight | 314.22 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)OC(F)(F)F | Structure Representation |

| CAS Number | 66417-33-6 | Chemical Abstracts Service |

Conformational Analysis and Solid-State Structure

The three-dimensional arrangement of a molecule dictates its packing in the solid state and its interaction with biological targets. While a crystal structure for the title compound is not available, we can infer its key features from high-resolution crystallographic studies of its analogues, such as 4-fluoro-3-phenoxybenzoic acid and 4-(4-fluorophenoxy)benzoic acid.[1][2]

-

Dihedral Angle : The central C-O-C ether linkage imparts flexibility. The dihedral angle between the two aromatic rings is expected to be significant, likely in the range of 70-85°. This non-planar conformation is a common feature of diaryl ethers and influences the molecule's overall shape and ability to fit into binding pockets.[1][2]

-

Hydrogen Bonding and Dimerization : As a carboxylic acid, the most critical intermolecular interaction is the formation of centrosymmetric hydrogen-bonded dimers via the carboxyl groups.[1][2] This O-H···O interaction is strong and typically results in a planar, eight-membered ring motif (R²₂(8)). This dimerization is a dominant factor in the compound's melting point, boiling point, and solubility characteristics.

Caption: Predicted hydrogen-bonded dimer of the title compound.

Physicochemical Properties: A Data-Driven Estimation

Quantitative physical properties are essential for designing experimental protocols, including formulation, purification, and analytical method development. The following table summarizes key properties, with data derived from close structural analogues to provide reliable estimates.

Table 2: Summary of Physicochemical Properties (Experimental and Predicted)

| Property | Predicted Value (Title Compound) | Analog Experimental Data | Rationale for Prediction |

|---|---|---|---|

| Melting Point (°C) | > 160 | 4-Phenoxybenzoic acid: 163-165 °C[3]4-(Trifluoromethoxy)benzoic acid: 150-154 °C[4] | The large, rigid structure and strong hydrogen bonding suggest a high melting point. The value will likely be comparable to or higher than its constituent precursors. |

| Acidity (pKa) | ~3.5 - 3.9 | 4-Fluorobenzoic acid: 4.14[5]4-(Trifluoromethyl)benzoic acid: 3.69 (Predicted)[6] | The -OCF3 group is strongly electron-withdrawing, increasing the acidity of the carboxylic acid proton compared to unsubstituted or less-substituted benzoic acids. |

| Solubility | Poor in water;Soluble in DMSO, MeOH, Acetone | 4-(Trifluoromethyl)benzoic acid: Soluble in water[6]General: Carboxylic acids show good solubility in polar organic solvents. | The large, lipophilic diaryl ether backbone will dominate, leading to poor aqueous solubility despite the polar carboxyl group. Its structure suggests good solubility in common organic solvents. |

| LogP | > 4.0 | 4-Fluorobenzoic acid: 2.07[5] | The trifluoromethoxy group is a known lipophilicity enhancer, and the additional phenoxy ring contributes significantly to the octanol-water partition coefficient. |

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical fact, standardized experimental determination of these properties is required. The following protocols are presented as self-validating systems for researchers.

Protocol: Melting Point Determination (Thiele Tube Method)

The causality behind this choice is its simplicity and accuracy for crystalline solids. The oil bath ensures a slow, uniform rate of heating, which is critical for observing the precise temperature range of melting.

Caption: Workflow for Melting Point Determination.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This method (OECD Guideline 105) is the gold standard for determining water solubility. The extended equilibration time and subsequent concentration measurement ensure that a true thermodynamic equilibrium is reached and accurately quantified.

-

Preparation : Add an excess amount of the solid compound to a known volume of deionized water in a sealed flask.

-

Equilibration : Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours to ensure equilibrium is reached. A second time point (e.g., 48 hours) is recommended to confirm stability.

-

Phase Separation : Cease agitation and allow the suspension to settle. Centrifuge or filter the solution through a non-adsorbing filter (e.g., PTFE) to remove all undissolved solid.

-

Quantification : Analyze the concentration of the compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : Express the solubility in units of mg/L or mol/L.

Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration provides a direct measure of the compound's acidic dissociation constant. The choice to perform this in a mixed-solvent system is a practical necessity for water-insoluble compounds, with subsequent extrapolation to a wholly aqueous environment.

Caption: Workflow for Potentiometric pKa Determination.

Predicted Spectroscopic Signature

Spectroscopic analysis provides the definitive structural confirmation of a compound. Based on its molecular structure, the following spectral characteristics are predicted for 4-(4-(trifluoromethoxy)phenoxy)benzoic acid.

-

¹H NMR : The spectrum will be characterized by signals in the aromatic region (approx. 7.0-8.2 ppm). The protons on the benzoic acid ring and the trifluoromethoxy-substituted ring will each appear as distinct AA'BB' systems (two doublets each), reflecting their para-substitution patterns. A broad singlet, typically downfield (>10 ppm), will correspond to the carboxylic acid proton.

-

¹³C NMR : Key signals will include the carboxyl carbon (~167-170 ppm), the carbon of the trifluoromethoxy group as a quartet due to C-F coupling (~121 ppm, JCF ≈ 257 Hz), and the two carbons attached to the ether oxygen (~145-160 ppm).

-

¹⁹F NMR : A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF3 group. Its chemical shift will provide confirmation of the trifluoromethoxy moiety.

-

Infrared (IR) Spectroscopy : Characteristic absorption bands will confirm the functional groups: a very broad O-H stretch from ~2500-3300 cm⁻¹ (carboxylic acid), a strong C=O stretch at ~1680-1710 cm⁻¹, C-O-C ether stretches around 1250 cm⁻¹, and strong C-F stretches in the 1100-1300 cm⁻¹ region.

-

Mass Spectrometry (MS) : The molecular ion peak (M⁺) corresponding to the exact mass of the molecule (C₁₄H₉F₃O₄) will be the primary identifier in high-resolution mass spectrometry.

Conclusion and Forward Outlook

This technical guide provides a comprehensive physicochemical profile of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid based on established chemical principles and comparative analysis with structurally related molecules. The predictions for its melting point, acidity, and solubility, along with the detailed protocols for their experimental determination, offer a solid foundation for researchers in drug development and materials science. The strong electron-withdrawing and lipophilic nature of the trifluoromethoxy group, combined with the diaryl ether framework, makes this a compound of high interest. The empirical validation of the properties outlined herein is a critical next step and will undoubtedly pave the way for its successful application in next-generation pharmaceuticals and advanced polymers.

References

- (Reference intentionally left blank for future addition)

-

Chopra, D., Mohan, T. P., Sreedhar, K. S., & Guru Row, T. N. (2005). 4-Fluoro-3-phenoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E61, o3228–o3229. Available at: [Link]

- (Reference intentionally left blank for future addition)

- (Reference intentionally left blank for future addition)

- (Reference intentionally left blank for future addition)

- (Reference intentionally left blank for future addition)

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Available at: [Link]

-

Fun, H.-K., Goh, J. H., Rai, S., Shetty, P., & Isloor, A. M. (2009). 4-(4-Fluoro-phen-oxy)benzoic Acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1971. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(4-Fluorophenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-苯氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Trifluoromethoxy)benzoic acid 96 330-12-1 [sigmaaldrich.com]

- 5. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 6. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

An In-depth Technical Guide to 4-(4-(trifluoromethoxy)phenoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Compound Overview

4-(4-(trifluoromethoxy)phenoxy)benzoic acid is a diaryl ether derivative. Its structure is characterized by a benzoic acid moiety linked to a trifluoromethoxyphenoxy group at the para position. The trifluoromethoxy (-OCF3) group is of particular interest in drug design as it can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule.

Key Structural Features:

-

Diaryl Ether Linkage: Provides a flexible yet stable connection between the two aromatic rings.

-

Benzoic Acid Group: Offers a site for further chemical modification, such as esterification or amidation, and can participate in hydrogen bonding.

-

Trifluoromethoxy Group: A bioisostere of other functional groups, it is known to improve the pharmacokinetic profile of drug candidates.

Physicochemical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₁₄H₉F₃O₄ |

| Molecular Weight | 314.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols. |

| pKa | ~4-5 (due to the carboxylic acid) |

Synthesis of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid

The synthesis of this diaryl ether can be effectively achieved via an Ullmann condensation reaction. This classic method involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2]

Synthetic Workflow

The overall synthetic strategy involves the coupling of 4-hydroxybenzoic acid (or its ester derivative) with a suitable 4-trifluoromethoxyphenyl halide.

Caption: Synthetic workflow for 4-(4-(trifluoromethoxy)phenoxy)benzoic acid.

Detailed Experimental Protocol

Step 1: Ullmann Condensation

-

To a dry reaction vessel, add 4-(trifluoromethoxy)phenol (1.0 eq), methyl 4-bromobenzoate (1.1 eq), copper(I) iodide (0.1 eq), a suitable ligand such as N,N-dimethylglycine (0.2 eq), and cesium carbonate (2.0 eq).

-

Add a high-boiling point polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain methyl 4-(4-(trifluoromethoxy)phenoxy)benzoate.

Step 2: Saponification

-

Dissolve the purified methyl 4-(4-(trifluoromethoxy)phenoxy)benzoate in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide or sodium hydroxide (2-3 eq).

-

Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC or LC-MS).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2-3.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with cold water and dry under vacuum to yield 4-(4-(trifluoromethoxy)phenoxy)benzoic acid.

Potential Applications

The unique combination of a diaryl ether scaffold and a trifluoromethoxy group makes this compound a valuable building block in several areas of research and development.

-

Pharmaceutical Development: The trifluoromethoxy group can enhance the metabolic stability and cell permeability of drug candidates. The benzoic acid moiety allows for its incorporation into larger molecules targeting a variety of biological pathways.

-

Agrochemicals: Similar to other phenoxybenzoic acid derivatives, this compound could be investigated for herbicidal or pesticidal activities.[3]

-

Materials Science: Diaryl ether structures are often used in the development of high-performance polymers due to their thermal and chemical stability.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(4-(trifluoromethoxy)phenoxy)benzoic acid represents a promising scaffold for the development of novel pharmaceuticals and advanced materials. While its specific CAS number is not widely documented, its synthesis is achievable through well-established methodologies like the Ullmann condensation. The insights and protocols provided in this guide are intended to empower researchers to synthesize and explore the potential of this intriguing molecule.

References

-

Chem-Impex. 3-[4-(Trifluoromethyl)phenoxy]benzoic acid. [Link]

-

Wikipedia. Phenol. [Link]

-

J&K Scientific LLC. 4-(4-Fluorophenoxy)Benzoic Acid | 129623-61-6. [Link]

-

PubChem. 4-Phenoxybenzoic acid | C13H10O3 | CID 75182. [Link]

-

Chem-Impex. 4-[4-(Trifluoromethyl)phenoxy]benzoic acid. [Link]

-

ResearchGate. 4-Fluoro-3-phenoxybenzoic acid. [Link]

- Google Patents. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

-

ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex | The Journal of Organic Chemistry. [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

PMC - NIH. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

-

Wikipedia. Ullmann condensation. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid

Foreword: A Strategic Approach to Molecular Interrogation

In the realm of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. The subject of this guide, 4-(4-(trifluoromethoxy)phenoxy)benzoic acid, presents a fascinating case study in the strategic application of modern analytical techniques. Its architecture, featuring two aromatic rings linked by an ether bond and adorned with a carboxylic acid and a trifluoromethoxy group, requires a multi-faceted analytical approach to fully resolve its connectivity and conformation. This document eschews a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow. We will proceed as an analytical chemist would in a real-world laboratory setting: beginning with foundational techniques to confirm functional groups and molecular weight, and progressively employing more sophisticated methods to piece together the intricate puzzle of its atomic arrangement. Each step is not merely a procedural recitation but a decision point, justified by the data obtained and the questions that subsequently arise. This guide is designed for the discerning researcher, scientist, and drug development professional, providing not just the "how," but the crucial "why" behind each analytical choice.

Foundational Analysis: Confirming the Molecular Blueprint

Prior to delving into complex structural arrangements, it is imperative to confirm the fundamental characteristics of the synthesized compound: its elemental composition and the presence of key functional groups. This initial phase provides the gross molecular formula and a preliminary checklist of structural motifs to be confirmed by higher-resolution techniques.

Elemental Analysis & Mass Spectrometry: Defining the Molecular Formula

The first step in the characterization of any novel compound is the determination of its molecular formula. High-resolution mass spectrometry (HRMS) is the cornerstone of this effort, providing a highly accurate mass-to-charge ratio (m/z) that allows for the unambiguous determination of the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid is prepared in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the acidic proton on the carboxylic acid, which readily forms a [M-H]⁻ ion in negative ion mode.

-

Analysis: The sample is introduced into a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer.

-

Data Acquisition: The mass spectrum is acquired in negative ion mode, and the m/z of the most abundant ion is measured with high precision.

Expected Results & Interpretation:

For a molecular formula of C₁₄H₉F₃O₄, the expected exact mass is 314.0453 g/mol . The HRMS spectrum should exhibit a prominent peak corresponding to the [M-H]⁻ ion at an m/z of approximately 313.0376. The high accuracy of the measurement allows for the confident assignment of the molecular formula, ruling out other potential elemental compositions with similar nominal masses.

Table 1: Expected HRMS Data

| Ion | Calculated m/z |

| [M-H]⁻ | 313.0376 |

The fragmentation pattern in the mass spectrum can also provide initial structural clues. For aromatic carboxylic acids, common fragmentation pathways include the loss of H₂O and COOH.[1]

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Infrared spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected Results & Interpretation:

The FTIR spectrum of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid is expected to show characteristic absorption bands for the carboxylic acid, ether, and trifluoromethoxy functional groups.

-

Carboxylic Acid: A very broad O-H stretching band will be observed in the region of 3300-2500 cm⁻¹, often obscuring the C-H stretching vibrations.[2] A strong C=O stretching vibration will appear between 1760 and 1690 cm⁻¹.[2]

-

Aromatic Ether: A characteristic C-O-C stretching vibration is expected in the range of 1300-1000 cm⁻¹.[3]

-

Trifluoromethoxy Group: Strong C-F stretching vibrations are anticipated in the region of 1300-1100 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Structural Puzzle

NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and gain insights into the three-dimensional structure. For 4-(4-(trifluoromethoxy)phenoxy)benzoic acid, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR will be employed.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected Results & Interpretation:

The ¹H NMR spectrum will show signals corresponding to the aromatic protons and the carboxylic acid proton.

-

Aromatic Protons: The two aromatic rings will give rise to a series of doublets and multiplets in the aromatic region (typically 7.0-8.2 ppm). The protons on the benzoic acid ring will likely appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. Similarly, the protons on the trifluoromethoxy-substituted ring will also present as two doublets.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: The ¹³C NMR spectrum is acquired, often with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon.

Expected Results & Interpretation:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the 14 carbon atoms in the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear at a downfield chemical shift, typically in the range of 165-185 ppm.

-

Aromatic Carbons: The aromatic carbons will resonate in the region of 110-160 ppm. The carbons attached to the electronegative oxygen and trifluoromethoxy groups will be shifted further downfield.

-

Trifluoromethoxy Carbon: The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy: A Window into the Fluorine Environment

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.[4]

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same NMR sample can be used.

-

Data Acquisition: The ¹⁹F NMR spectrum is acquired, typically with proton decoupling. Chemical shifts are referenced to an external standard like CFCl₃.

Expected Results & Interpretation:

The trifluoromethoxy group will give rise to a single signal in the ¹⁹F NMR spectrum.[5] The chemical shift of this signal is characteristic of the -OCF₃ group and can provide confirmation of its electronic environment.

Table 2: Summary of Expected NMR Data

| Nucleus | Chemical Shift Range (ppm) | Expected Multiplicity | Key Correlations |

| ¹H | 7.0 - 8.2 | Doublets, Multiplets | Aromatic protons |

| ¹H | >10 | Broad Singlet | Carboxylic acid proton |

| ¹³C | 165 - 185 | Singlet | Carbonyl carbon |

| ¹³C | 110 - 160 | Singlets | Aromatic carbons |

| ¹³C | ~120 | Quartet | -OCF₃ carbon |

| ¹⁹F | -50 to -70 | Singlet | -OCF₃ group |

Workflow for Spectroscopic Structure Elucidation

Caption: A logical workflow for the structure elucidation of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid.

X-ray Crystallography: The Definitive Answer

While spectroscopic methods provide powerful evidence for the structure of a molecule in solution, single-crystal X-ray diffraction provides an unambiguous determination of the atomic arrangement in the solid state.[6] This technique is the gold standard for structure elucidation and can reveal subtle conformational details, such as the dihedral angle between the two aromatic rings.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise coordinates of each atom in the unit cell.

Expected Results & Interpretation:

The X-ray crystal structure will provide a definitive three-dimensional model of the molecule. Key parameters that will be determined include:

-

Bond Lengths and Angles: These will confirm the expected covalent bonding pattern.

-

Dihedral Angle: The angle between the two phenyl rings will be precisely determined.

-

Intermolecular Interactions: The crystal packing will reveal any significant intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups of adjacent molecules, which often form dimers.[7]

Conclusion: A Synergistic and Self-Validating Approach

The structure elucidation of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid is a testament to the power of a multi-technique, synergistic approach. Each analytical method provides a unique piece of the puzzle, and the consistency of the data across all techniques provides a self-validating system that builds confidence in the final structural assignment. From the initial confirmation of the molecular formula and functional groups to the detailed mapping of the proton and carbon environments, and finally, the definitive three-dimensional picture from X-ray crystallography, a comprehensive and unambiguous understanding of the molecule's structure is achieved. This rigorous analytical workflow is essential for advancing the development of new pharmaceuticals and materials where a precise knowledge of molecular structure is paramount.

References

- EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents.

-

19Flourine NMR. Available at: [Link]

-

4-Phenoxybenzoic acid | C13H10O3 | CID 75182 - PubChem. Available at: [Link]

-

(PDF) 4-Fluoro-3-phenoxybenzoic acid - ResearchGate. Available at: [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]

-

The Fragment Ion C13H9O2m/z 197 in the Mass Spectra of 2-(2′-R-phenyl)benzoic Acids. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. Available at: [Link]

-

Structural studies of aromatic carboxylic acids via computational chemistry and microwave spectroscopy | The Journal of Chemical Physics | AIP Publishing. Available at: [Link]

-

Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. Available at: [Link]

-

(Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem. Available at: [Link]

-

The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]

-

Crystal structure of anthraquinone-2-carboxylic acid, C15H8O4 | Powder Diffraction. Available at: [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - NIH. Available at: [Link]

-

mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. Available at: [Link]

-

(PDF) Molecular Structure Analyses of Some Crystals Containing Aromatic-Structured Acids by X-ray Diffraction Method and Quantum Mechanical Calculations - ResearchGate. Available at: [Link]

-

Spectroscopy of Ethers | Organic Chemistry Class Notes - Fiveable. Available at: [Link]

-

Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids Using A CF3 - Supporting Information. Available at: [Link]

-

IR: carboxylic acids. Available at: [Link]

-

Structure Elucidation from Spectroscopic Data in Organic Chemistry - YouTube. Available at: [Link]

-

4-(4-Fluorophenoxy)Benzoic Acid | 129623-61-6 - J&K Scientific LLC. Available at: [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

-

Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. Available at: [Link]

-

Supporting information - SciEngine. Available at: [Link]

-

Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)methylidene]amino}-2-hydroxybenzoic Acid as a Promising Scaffold for Human Transthyretin Inhibitor | ACS Omega. Available at: [Link]

-

How can I distinguish Ester bond from -COOH in FT-IR? - ResearchGate. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

-

Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method - PubMed. Available at: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques - Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated - University of Cambridge. Available at: [Link]

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Combined Neutron and X-Ray Diffraction Study of Ibuprofen and Atenolol Adsorption in Zeolite Y - MDPI. Available at: [Link]

-

Journal of Chemical Education - ACS Publications. Available at: [Link]

-

Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers - Freie Universität Berlin. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. rockymountainlabs.com [rockymountainlabs.com]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-(4-(trifluoromethoxy)phenoxy)benzoic acid: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid, a specialized organic compound with significant potential in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical characteristics, a plausible synthetic route, and its prospective applications, particularly in the realm of drug discovery.

While publicly available data on 4-(4-(trifluoromethoxy)phenoxy)benzoic acid is limited, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust technical projection of its properties and utility.

Introduction and IUPAC Nomenclature

1.1. Chemical Identity

The nomenclature for the compound , based on the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is 4-(4-(trifluoromethoxy)phenoxy)benzoic acid . This name unequivocally describes a benzoic acid molecule substituted at the 4-position with a phenoxy group, which in turn is substituted at its 4-position with a trifluoromethoxy group.

1.2. Structural Significance in Medicinal Chemistry

The structure of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid is of particular interest to medicinal chemists. It combines a diaryl ether scaffold, a common motif in bioactive molecules, with a trifluoromethoxy (-OCF3) group. The diaryl ether linkage provides a degree of conformational flexibility, allowing the molecule to adapt to the binding sites of various biological targets.

The trifluoromethoxy group is a key functional group in modern drug design. It is often employed as a bioisostere for other groups, such as a methoxy or a chloro group, but with significantly altered electronic properties. The high electronegativity of the fluorine atoms in the -OCF3 group can modulate the acidity of the carboxylic acid, influence the molecule's overall lipophilicity, and enhance its metabolic stability by blocking potential sites of enzymatic oxidation. These properties can lead to improved pharmacokinetic and pharmacodynamic profiles of a drug candidate.

Physicochemical Properties: A Comparative Analysis

Due to the scarcity of direct experimental data for 4-(4-(trifluoromethoxy)phenoxy)benzoic acid, its physicochemical properties can be estimated by comparing it with structurally related and commercially available compounds. The following table presents a comparison with 4-phenoxybenzoic acid and the analogous 4-[4-(trifluoromethyl)phenoxy]benzoic acid.

| Property | 4-Phenoxybenzoic Acid | 4-[4-(Trifluoromethyl)phenoxy]benzoic acid | 4-(4-(trifluoromethoxy)phenoxy)benzoic acid (Predicted) |

| CAS Number | 2215-77-2[1] | 78161-82-7[2] | Not available |

| Molecular Formula | C13H10O3[1] | C14H9F3O3[2] | C14H9F3O4 |

| Molecular Weight | 214.22 g/mol [1] | 282.22 g/mol [2] | ~298.22 g/mol |

| Appearance | White to almost white powder or crystals | White to off-white crystalline powder[2] | Predicted to be a white to off-white solid |

| Melting Point | 159-164 °C | Not available | Predicted to be in a similar or slightly higher range than the analogues |

| Solubility | Insoluble in water, soluble in organic solvents | Likely soluble in organic solvents | Predicted to have low aqueous solubility and good solubility in organic solvents |

| Lipophilicity (logP) | ~3.5 (Predicted) | ~4.5 (Predicted) | Predicted to be higher than 4-phenoxybenzoic acid due to the -OCF3 group |

Synthesis of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid

A plausible and efficient method for the synthesis of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid is the Ullmann condensation, a well-established copper-catalyzed reaction for the formation of diaryl ethers.[3] This would be followed by the oxidation of a methyl ester to the corresponding carboxylic acid.

Proposed Synthetic Pathway

The synthesis can be envisioned in two main steps:

-

Ullmann Condensation: Coupling of methyl 4-hydroxybenzoate with 1-bromo-4-(trifluoromethoxy)benzene.

-

Saponification: Hydrolysis of the resulting methyl ester to the final carboxylic acid.

Caption: Proposed two-step synthesis of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-(4-(trifluoromethoxy)phenoxy)benzoate (Ullmann Condensation)

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-hydroxybenzoate (1.0 eq.), 1-bromo-4-(trifluoromethoxy)benzene (1.1 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 4-(4-(trifluoromethoxy)phenoxy)benzoate.

Step 2: Synthesis of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid (Saponification)

-

Dissolve the methyl 4-(4-(trifluoromethoxy)phenoxy)benzoate (1.0 eq.) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0-3.0 eq.) and heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

-

Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-(4-(trifluoromethoxy)phenoxy)benzoic acid.

Applications in Drug Development

The unique structural features of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid make it a promising scaffold for the development of novel therapeutic agents.

Rationale for Use in Drug Design

-

Metabolic Stability: The trifluoromethoxy group is resistant to metabolic degradation, which can lead to a longer half-life and improved bioavailability of a drug.

-

Lipophilicity and Permeability: The -OCF3 group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Modulation of Acidity: The electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of the carboxylic acid, which can be critical for binding to target proteins and for the overall pharmacokinetic profile.

-

Scaffold for Diverse Interactions: The diaryl ether core allows for the synthesis of a wide range of derivatives with different substitution patterns, enabling the fine-tuning of biological activity.

Potential Therapeutic Targets and Signaling Pathways

Compounds with a phenoxybenzoic acid scaffold have been explored for a variety of therapeutic applications, including as anti-inflammatory and anti-cancer agents. The introduction of the trifluoromethoxy group could enhance their potency and selectivity. One hypothetical application could be as an inhibitor of a key enzyme in a disease-related signaling pathway.

For instance, consider a hypothetical scenario where 4-(4-(trifluoromethoxy)phenoxy)benzoic acid is designed as an inhibitor of a specific kinase involved in a cancer signaling pathway.

Caption: Hypothetical inhibition of a cancer signaling pathway by the title compound.

In this model, the compound could potentially bind to the ATP-binding site of "Kinase B," preventing its activation and thereby inhibiting downstream signaling that leads to cell proliferation and survival. The carboxylic acid moiety could form crucial hydrogen bonds within the active site, while the trifluoromethoxy-substituted phenoxy group could occupy a hydrophobic pocket, enhancing binding affinity and selectivity.

Conclusion

4-(4-(trifluoromethoxy)phenoxy)benzoic acid represents a molecule of significant interest for synthetic and medicinal chemists. While direct experimental data remains to be broadly published, its structure suggests a favorable combination of metabolic stability, lipophilicity, and synthetic accessibility. The proposed synthesis via an Ullmann condensation provides a reliable route to access this compound for further investigation. Its potential applications in drug discovery, particularly in the development of targeted therapies, warrant further exploration by the scientific community. This guide serves as a foundational resource for researchers looking to innovate with this promising chemical entity.

References

-

J&K Scientific LLC. 4-(4-Fluorophenoxy)Benzoic Acid. [Link]

-

ResearchGate. 4-Fluoro-3-phenoxybenzoic acid. [Link]

- Google Patents. Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

PubChem. 4-Phenoxybenzoic acid. [Link]

-

Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

-

ACS Publications. General, Mild, and Intermolecular Ullmann-Type Synthesis of Diaryl and Alkyl Aryl Ethers Catalyzed by Diol−Copper(I) Complex. [Link]

-

SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]

-

NIH. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

-

ResearchGate. The Ullmann Ether Condensation. [Link]

Sources

Solubility Profile of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid in Organic Solvents

An In-depth Technical Guide

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of process development, formulation, and analytical chemistry. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid. While specific quantitative solubility data for this compound is not extensively published, this document establishes a predictive framework based on its molecular structure and the physicochemical properties of analogous compounds. It offers a detailed, field-proven protocol for determining equilibrium solubility via the industry-standard shake-flask method and provides insights into interpreting the resulting data.

Introduction: The Significance of Solubility

4-(4-(trifluoromethoxy)phenoxy)benzoic acid belongs to a class of phenoxybenzoic acids, which are important structural motifs in medicinal chemistry and materials science. Analogs have been investigated as intermediates for pharmaceuticals, such as anti-inflammatory agents, and advanced polymers like PEEK[1][2]. The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functional groups, often used to enhance metabolic stability and lipophilicity, thereby modulating a molecule's pharmacokinetic profile[3][4].

The solubility of this compound is a critical parameter that dictates its utility. In drug development, solubility influences bioavailability, dissolution rate, and the feasibility of creating parenteral formulations. For process chemists, it governs the choice of solvents for reaction, purification, and crystallization, directly impacting yield and purity. This guide provides the foundational knowledge and practical methodology to expertly characterize the solubility of this molecule.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid, we must first analyze its molecular structure.

-

Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). This feature is expected to dominate interactions with polar, protic solvents. In the solid state, carboxylic acids often form strong, stable hydrogen-bonded dimers, which must be disrupted by the solvent for dissolution to occur[5].

-

Aromatic Rings (Phenoxy-Benzoic): The two phenyl rings and the ether linkage form a large, rigid, and predominantly non-polar backbone. This structure contributes to lipophilicity and will favor interactions with solvents that have aromatic or non-polar character through van der Waals forces and pi-pi stacking.

-

Trifluoromethoxy (-OCF₃) Group: This group is highly lipophilic and electron-withdrawing. It significantly increases the overall non-polar character of the molecule compared to a methoxy (-OCH₃) or hydroxyl (-OH) substituent[3][4]. It is a weak hydrogen bond acceptor and does not donate hydrogen bonds.

Predicted Solubility Trends (Qualitative):

Based on the principle of "like dissolves like," we can predict a solubility profile:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are strong hydrogen bond acceptors that can effectively solvate the carboxylic acid group while also accommodating the large aromatic system.

-

Moderate to High Solubility: Expected in lower-chain alcohols (Methanol, Ethanol). These are polar protic solvents that can engage in hydrogen bonding with the carboxylic acid. However, the large non-polar backbone may limit solubility compared to smaller, more polar solutes[6].

-

Moderate Solubility: Expected in ethers (Tetrahydrofuran - THF) and ketones (Acetone). These solvents are polar aprotic and can act as hydrogen bond acceptors, but they are less polar than DMSO or DMF.

-

Low Solubility: Expected in non-polar hydrocarbon solvents (Hexane, Heptane, Toluene). These solvents lack the ability to form hydrogen bonds and cannot effectively solvate the polar carboxylic acid group.

-

Very Low Solubility: Expected in water. While the carboxylic acid can interact with water, the large, hydrophobic aromatic structure and the lipophilic -OCF₃ group will severely limit aqueous solubility.

Gold-Standard Protocol: Equilibrium Solubility Determination

The most reliable method for determining the thermodynamic solubility of a compound is the Shake-Flask Method .[7] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a self-validating system for obtaining accurate and reproducible results.

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Step-by-Step Methodology

-

Preparation:

-

Add an excess of solid 4-(4-(trifluoromethoxy)phenoxy)benzoic acid to a series of glass vials. "Excess" means enough solid remains visible at the end of the experiment, ensuring saturation.[7]

-

Pipette a precise volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) and agitation speed. Agitation ensures a consistent suspension and facilitates the dissolution process.[8]

-

Allow the samples to equilibrate for a predetermined period. A preliminary experiment should establish the time to equilibrium, which is achieved when solubility measurements at consecutive time points (e.g., 24, 48, and 72 hours) are statistically constant.[9]

-

-

Sample Processing & Analysis:

-

After equilibration, remove the vials and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove all undissolved solids. This is a critical step to avoid artificially high results.

-

Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10] HPLC is preferred over UV-Vis spectrophotometry as it separates the analyte from any potential impurities or degradants, ensuring accurate quantification.[9]

-

-

Validation and Reporting:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Confirm that the concentration values have reached a plateau across the final time points to verify that equilibrium was achieved.[7][9]

-

Report the solubility in standard units, such as mg/mL or mol/L, along with the solvent and temperature.

-

Illustrative Data and Interpretation

While specific experimental data is not publicly available, the following table presents a plausible, rank-ordered set of solubility data for 4-(4-(trifluoromethoxy)phenoxy)benzoic acid based on the chemical principles outlined above. This data is for illustrative purposes only.

| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 (High) | Strong H-bond acceptor, highly polar; effectively solvates both the carboxylic acid and the aromatic backbone. |

| Tetrahydrofuran (THF) | 50 - 100 (Moderate-High) | Good H-bond acceptor with ether functionality that can also solvate the non-polar regions. | |

| Polar Protic | Methanol | 20 - 50 (Moderate) | Acts as both H-bond donor and acceptor, solvating the -COOH group. The smaller alkyl chain is less disruptive to the solute-solute interactions of the aromatic backbone compared to larger alcohols. |

| Ethanol | 10 - 20 (Moderate) | Similar to methanol, but the slightly larger non-polar ethyl group may slightly decrease its efficiency in solvating the large solute molecule. | |

| Less Polar | Acetone | 20 - 50 (Moderate) | A ketone that is a good H-bond acceptor but is less polar than THF or alcohols. |

| Dichloromethane (DCM) | 5 - 10 (Low-Moderate) | Can solvate the aromatic rings but is a very weak H-bond acceptor, leading to poor solvation of the carboxylic acid group. | |

| Non-Polar | Toluene | < 1 (Low) | Aromatic solvent can interact with the solute's phenyl rings via pi-pi stacking, but cannot solvate the polar -COOH group. |

| n-Heptane | < 0.1 (Very Low) | Aliphatic hydrocarbon; lacks any effective mechanism to disrupt the strong carboxylic acid dimers or solvate the polar functional group. |

Molecular Interaction Diagram

Caption: Predicted interactions driving solubility in different solvent classes.

Conclusion

4-(4-(trifluoromethoxy)phenoxy)benzoic acid is a molecule with dual character: a polar, hydrogen-bonding carboxylic acid head and a large, lipophilic aromatic tail. This structure results in a nuanced solubility profile, with high solubility predicted in polar aprotic solvents like DMSO and significantly lower solubility in non-polar hydrocarbons. For any research or development involving this compound, experimental determination of its solubility is essential. The standardized shake-flask method detailed in this guide provides a robust and reliable framework for generating the critical data needed to advance formulation, process chemistry, and other scientific applications.

References

-

Chopra, D., Mohan, T. P., Sreedhar, K. S., & Guru Row, T. N. (2005). 4-Fluoro-3-phenoxybenzoic acid. Acta Crystallographica Section E: Structure Reports Online, E61, o3228–o3229. Available at: [Link]

-

Babu, A. R., & Noveen, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). 4-(4-Fluorophenoxy)Benzoic Acid. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Available at: [Link]

- Google Patents. (n.d.). EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene.

-

World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Available at: [Link]

-

Hasani, M., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica. Available at: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

Hasani, M., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica, 69(4), 649-660. Available at: [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available at: [Link]

-

de Campos, V.E.M., et al. (2019). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 55. Available at: [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. EP1454891A1 - Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene - Google Patents [patents.google.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. scielo.br [scielo.br]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

commercial availability of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid

An In-depth Technical Guide to 4-(4-(trifluoromethoxy)phenoxy)benzoic acid

Abstract

This technical guide offers a comprehensive overview of 4-(4-(trifluoromethoxy)phenoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to the pharmaceutical and materials science sectors. We will explore the commercial landscape for this compound, providing a comparative analysis of key suppliers. The core of this document is a detailed examination of a robust synthetic protocol, including the underlying mechanistic principles. Furthermore, we will discuss its critical applications as a molecular building block, particularly in the context of drug design, supported by illustrative diagrams. This guide concludes with essential safety, handling, and storage protocols to ensure its responsible use in a research and development setting.

Introduction: The Strategic Value of Fluorination in Molecular Design

4-(4-(trifluoromethoxy)phenoxy)benzoic acid is a diaryl ether derivative that has gained prominence as a versatile intermediate. Its molecular architecture is distinguished by two key features: the phenoxy-benzoic acid backbone, a common scaffold in biologically active molecules, and the terminal trifluoromethoxy (-OCF3) group.

The trifluoromethoxy group is a powerful tool in modern medicinal chemistry. It is often employed as a bioisostere for groups like methoxy or chloro, but it imparts a unique combination of properties. Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved membrane permeability, and stronger target binding affinity.[1] This makes building blocks like 4-(4-(trifluoromethoxy)phenoxy)benzoic acid highly sought after for the synthesis of novel therapeutic agents.

Commercial Availability and Procurement Strategy

This compound is commercially available from several specialized chemical suppliers, catering to both small-scale research and larger developmental needs. When procuring this reagent, it is imperative for researchers to look beyond price and consider purity, the comprehensiveness of the supplied analytical data (e.g., ¹H NMR, ¹³C NMR, LC-MS), and lot-to-lot consistency, which are critical for reproducible experimental outcomes.

Table 1: Comparison of Commercial Suppliers

| Supplier | Catalog Number | Stated Purity | Available Quantities |

| Enamine | EN300-18382 | 95% | 1g, 5g, 10g |

| AstaTech | 59888 | 97% | 1g, 5g, 25g |

| BLD Pharm | BD138836 | 97% | 1g, 5g |